molecular formula C8H12ClNS B6185015 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride CAS No. 2624122-39-8

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Cat. No.: B6185015
CAS No.: 2624122-39-8
M. Wt: 189.71 g/mol
InChI Key: GTNMLMWKSJJUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a chemical compound with a unique structure that combines a thieno ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the reaction of thieno[3,2-c]pyridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is unique due to its specific methylation pattern and the presence of both thieno and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

2624122-39-8

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c1-6-5-10-8-2-3-9-4-7(6)8;/h5,9H,2-4H2,1H3;1H

InChI Key

GTNMLMWKSJJUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CNCC2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.